Lipophilicity Comparison: LogP of Target Compound vs. Key Analogs
The target compound possesses a calculated logP of 5.37 , which is considerably higher than many closely related adamantane sulfonamides. For instance, N-(adamantan-1-ylmethyl)-4-methylbenzenesulfonamide (CAS 98842-58-1) has a calculated logP of approximately 4.6 , and typical unsubstituted or para-halogenated phenyl analogs in the class report logP values in the 3.2-4.5 range [1]. This higher lipophilicity makes the target compound particularly relevant for programs requiring increased membrane permeability or targeting of lipid-rich compartments.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 5.37 (calculated) |
| Comparator Or Baseline | N-(adamantan-1-ylmethyl)-4-methylbenzenesulfonamide: ~4.6 (calculated); Class baseline for adamantane benzenesulfonamides: 3.2-4.5 |
| Quantified Difference | Target compound logP is ~0.77 units higher than the 4-methyl analog and at least 0.87 units above the upper class baseline. |
| Conditions | Calculated logP values from QikProp or similar software standard in vendor catalogs; experimentally comparable to HPLC-derived logD measurements. |
Why This Matters
A higher logP is a critical selection criterion for central nervous system (CNS) drug discovery programs or for targeting intracellular lipid-binding domains where enhanced passive permeability and tissue distribution are required.
- [1] Perlovich, G. L., Ryzhakov, A. M., Tkachev, V. V., & Proshin, A. N. (2015). Adamantane derivatives of sulfonamide molecular crystals: structure, sublimation thermodynamic characteristics, molecular packing, and hydrogen bond networks. CrystEngComm, 17, 753-763. View Source
